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1. Compound Profile

Name: Cibinetide (also known as ARA 290 or helix B surface peptide (HBSP)) [1] [2].
Nature: A synthetic 11-amino acid peptide rationally engineered from the helix B surface of

erythropoietin (EPO) [3] [2].
Key Characteristic: It selectively activates the Innate Repair Receptor (IRR), a heterodimer of the

EPO receptor and the β-common receptor (CD131). This action harnesses EPO's tissue-protective
and anti-inflammatory properties without stimulating erythropoiesis (red blood cell production), thus

avoiding associated risks like thrombosis [3] [2].

2. Rationale and Mechanism of Action for DME The pathogenesis of DME involves breakdown of the

blood-retinal barrier (BRB), inflammation, and neuronal damage [4]. Current anti-VEGF therapies are

ineffective for a significant proportion of patients, necessitating alternative treatments [1] [4].

Preclinical Evidence: In experimental models, cibinetide inhibited vascular leakage and edema,

and protected against retinal blood vessel and neuroglial degeneration [1]. Its activation of the IRR on
immune cells (e.g., macrophages) initiates an anti-inflammatory and reparative response [3].

Proposed Mechanism in DME: Cibinetide binding to the IRR activates intracellular signaling that
dampens the production of key pro-inflammatory mediators (e.g., TNF, IL-6) and inhibits NF-κB

pathway activation [3]. This reduces inflammation, preserves the BRB, and protects retinal cells.

The diagram below summarizes this core mechanism of action.
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Key Outcomes:
• Reduced pro-inflammatory cytokines

• Inhibition of NF-κB p65 activity
• Preservation of Blood-Retinal Barrier

• Reduced vascular leakage
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3. Phase 2 Clinical Trial Summary The following table summarizes the design and key outcomes of the

published Phase 2 trial [1] [5].

Trial Aspect Details

Trial Design Prospective, open-label, single-arm, exploratory pilot study.

Participants n=9 recruited; n=8 completed. Patients with type 1 or 2 diabetes and center-involving
DME, naive to previous DME therapy.

Intervention Cibinetide, 4 mg, administered once daily via subcutaneous injection for 12 weeks.

Primary
Outcome

Mean change in Best Corrected Visual Acuity (BCVA) from baseline to week 12.
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| Key Efficacy Results | Primary Outcome: No significant mean improvement in BCVA (-2.9 ± 5.0 ETDRS

letters). Secondary Outcomes: No significant mean improvement in Central Retinal Thickness (CRT: 10 ±

94.6 µm), retinal sensitivity, or tear production. Patient-Reported Outcome: Improvement in NEI VFQ-25

composite score (2.7 ± 3.1). Individual Responses: Some participants showed improvements in CRT,

diabetic control (HbA1c), and albuminuria (ACR). | | Safety Results | No serious adverse events (SAEs) or

serious reactions. No anti-cibinetide antibodies detected. The 12-week course was concluded to be safe. |

4. Detailed Experimental Protocol This section outlines the methodologies used for key assessments in the

Phase 2 trial [5].

Protocol: Clinical Assessments for Cibinetide in DME

4.1. Patient Population

Inclusion Criteria: Adults (>18 years) with type 1 or 2 diabetes and center-involving DME. Central

retinal thickness (CRT) >400 µm in one or both eyes, determined by Spectral-Domain Optical
Coherence Tomography (SD-OCT). Treatment-naive for DME.

Exclusion Criteria: Edema from other causes, active proliferative diabetic retinopathy requiring
treatment, hazy media, use of systemic/topical steroids or erythropoiesis-stimulating agents,

pregnancy [5].

4.2. Study Drug Administration

Compound: Cibinetide.
Dosage and Route: 4 mg in a sterile solution for injection, administered subcutaneously.

Regimen: Once daily for 12 weeks. Patients were trained for self-administration [1] [5].

4.3. Primary Outcome Measurement: Best Corrected Visual Acuity (BCVA)

Tool: Early Treatment Diabetic Retinopathy Study (ETDRS) charts.

Procedure: BCVA was measured at a distance of 4 meters by experienced optometrists. The total
ETDRS letter score was recorded. Measurements were taken at baseline and week 12. To minimize

bias, BCVA was assessed prior to structural evaluations [5].

4.4. Secondary Outcome Measurements

Central Retinal Thickness (CRT): The average retinal thickness in the central 1 mm subfield was

measured using the SD-OCT Heidelberg Spectralis. The presence of intraretinal or subretinal fluid
was also noted [5].
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Retinal Sensitivity: Mean central 10-degree macular sensitivity was measured using the MAIA

microperimeter (expert test, 10-degree 45-stimulus grid) [5].
Tear Production: Assessed using Schirmer's test. A strip of filter paper was placed in the lower eyelid

of the study eye after topical anesthetic application. The extent of moisture (mm) on the paper after 5
minutes was recorded [5].

Patient-Reported Outcomes (PROs): Administered using the NEI VFQ-25 and the EQ-5D-5L
questionnaires [5].

Renal Function & Metabolic Control: Urine Albumin-to-Creatinine Ratio (ACR) and estimated
Glomerular Filtration Rate (eGFR) were measured. Glycemic control was assessed via HbA1c and

glycated albumin [5].

4.5. Safety Monitoring

Adverse Events (AEs): Monitored throughout the study and assessed for causality, severity, and

seriousness [5].
Immunogenicity: Blood samples were analyzed for the presence of anti-cibinetide antibodies [1].

Suicidal Ideation: Monitored using the Columbia Suicide Severity Rating Scale (C-SSRS) due to a
single prior historical event [5].

Research Implications and Future Directions

The Phase 2 trial demonstrated that a 12-week course of subcutaneous cibinetide was safe and well-tolerated

in patients with DME [1]. While the primary and secondary efficacy endpoints did not show significant mean

improvement, positive signals were observed in patient-reported quality of life and in certain individuals for

parameters like CRT, albuminuria, and diabetic control [1]. These findings, combined with its unique non-

erythropoietic and anti-inflammatory mechanism of action, warrant further investigation.

Future clinical studies should consider:

Larger Cohort Size: A larger sample is needed to confirm potential benefits and identify patient
subgroups most likely to respond.

Optimized Dosing: Exploring different dosages or longer treatment durations.
Combination Therapy: Investigating cibinetide as an adjunct to anti-VEGF agents, targeting both

inflammation and VEGF pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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